molecular formula C22H17F2N3O B14981864 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14981864
M. Wt: 377.4 g/mol
InChI Key: GSONKVCJTBVUNJ-UHFFFAOYSA-N
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Description

7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The presence of both indole and quinazolinone moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole derivative: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, the indole ring can be constructed through a Fischer indole synthesis.

    Synthesis of the quinazolinone core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling of the indole and quinazolinone moieties: The final step involves coupling the indole derivative with the quinazolinone core, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and quinazolinone derivatives.

    Medicine: Potential therapeutic applications, including as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties may interact with different biological pathways, leading to a range of effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-4(3H)-one
  • 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-quinazolin-6(5H)-one

Uniqueness

The unique combination of the indole and quinazolinone moieties in 7-(3,5-difluorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H17F2N3O

Molecular Weight

377.4 g/mol

IUPAC Name

7-(3,5-difluorophenyl)-2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H17F2N3O/c23-16-7-14(8-17(24)11-16)15-9-19-18(21(28)10-15)12-25-22(26-19)27-6-5-13-3-1-2-4-20(13)27/h1-4,7-8,11-12,15H,5-6,9-10H2

InChI Key

GSONKVCJTBVUNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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